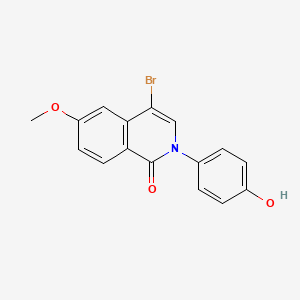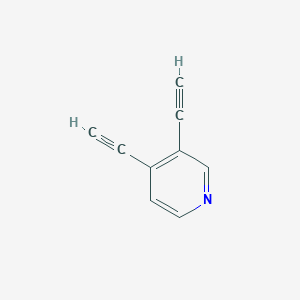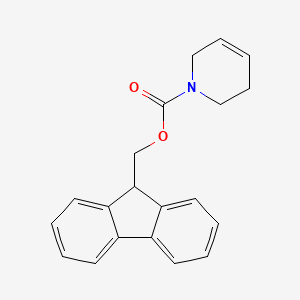
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyphenyl group, and a methoxyisoquinolinone core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyisoquinolinone core can also interact with aromatic residues in proteins, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyphenyl groups but lacks the methoxyisoquinolinone core.
4-Bromo-4’-hydroxybiphenyl: Contains a similar hydroxyphenyl group but has a biphenyl structure instead of an isoquinolinone core.
2-Bromo-2’,4’-dihydroxyacetophenone: Features a bromine atom and hydroxy groups but differs in the overall structure and functional groups.
Uniqueness
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one is unique due to its combination of functional groups and the isoquinolinone core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H12BrNO3 |
|---|---|
Peso molecular |
346.17 g/mol |
Nombre IUPAC |
4-bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C16H12BrNO3/c1-21-12-6-7-13-14(8-12)15(17)9-18(16(13)20)10-2-4-11(19)5-3-10/h2-9,19H,1H3 |
Clave InChI |
JHMDJCQHWGALEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)N(C=C2Br)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)
![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





